2-(4-Isobutyrylphenyl)propanamide
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Overview
Description
Preparation Methods
The synthesis of 2-(4-Isobutyrylphenyl)propanamide typically involves the reaction of 4-isobutyrylbenzoyl chloride with propanamide under controlled conditions . The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-(4-Isobutyrylphenyl)propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-Isobutyrylphenyl)propanamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Isobutyrylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit certain enzymes involved in inflammatory pathways, similar to other non-steroidal anti-inflammatory drugs (NSAIDs) . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-(4-Isobutyrylphenyl)propanamide is similar to other compounds in the ibuprofen family, such as:
Ibuprofen: A widely used NSAID with anti-inflammatory, analgesic, and antipyretic properties.
2-(4-Isobutylphenyl)propanoic acid: Another derivative with similar pharmacological effects.
4-Isobutyrylacetophenone: A related compound used in various chemical syntheses.
What sets this compound apart is its specific structure, which may confer unique properties and applications in research and industry .
Properties
Molecular Formula |
C13H17NO2 |
---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
2-[4-(2-methylpropanoyl)phenyl]propanamide |
InChI |
InChI=1S/C13H17NO2/c1-8(2)12(15)11-6-4-10(5-7-11)9(3)13(14)16/h4-9H,1-3H3,(H2,14,16) |
InChI Key |
XXWBOQIWXXZZOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1=CC=C(C=C1)C(C)C(=O)N |
Origin of Product |
United States |
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